N-(1,3-Benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their structural similarity to purines, naturally occurring molecules crucial for various biological processes. This structural resemblance makes pyrazolo[3,4-d]pyrimidines, including N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, of significant interest in medicinal chemistry and drug discovery. They are frequently investigated for their potential as inhibitors of various enzymes and their possible applications in treating diseases like cancer. []
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphodiesterase enzymes. This compound belongs to a class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The molecular formula of this compound is , and its molecular weight is approximately 359.39 g/mol .
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in pharmaceutical research. Notably, it is associated with studies on phosphodiesterase inhibitors and has been explored for therapeutic uses in conditions such as pulmonary arterial hypertension .
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be classified under the following categories:
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps may include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are employed to characterize the synthesized compound .
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core substituted with a benzodioxole ring. The structural representation can be summarized as follows:
The compound's structural data can be accessed through databases like PubChem and NIST Chemistry WebBook, which provide detailed information on its molecular geometry and spectral characteristics .
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions typical for pyrazolo derivatives:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side products .
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves inhibition of phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as vasodilation and anti-inflammatory responses.
Studies have shown that compounds within this class exhibit significant potency against specific phosphodiesterase isoforms, contributing to their therapeutic efficacy .
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits the following physical properties:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors like pH and temperature. The compound's reactivity profile suggests it can engage in typical organic reactions involving amines and heterocycles .
N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:
This compound represents a promising avenue for further research within medicinal chemistry due to its unique structure and biological activity .
The evolution of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors began with early investigations into purine isosteres. These scaffolds emerged as bioisosteric replacements for purines in ATP-competitive inhibitors, leveraging their capacity to occupy the adenine-binding pocket of kinases [3] [4]. Initial synthetic efforts focused on unsubstituted derivatives, but strategic modifications at N1, C4, and N5 positions subsequently enhanced target affinity and selectivity.
Significant milestones include:
Table 1: Evolution of Key Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology
Compound | Primary Target | Biological Activity | Chemical Innovation |
---|---|---|---|
SI163 | Src Kinase | IC₅₀: 7.2–11.2 µM (GBM cells); G₂/M arrest [2] [8] | N1-aryl; C4-amine linker |
12b | EGFRWT | IC₅₀: 0.016 µM; 8.21 µM (A549 cells) [3] | C4-hydrazone; Hydrophobic tail |
SI306 | Src/Fyn | Caspase-3/7 activation in GBM; Synergistic with SI308 [8] | N1-alkyl; Enhanced BBB penetration |
The 1,3-benzodioxole moiety serves as a multifunctional pharmacophore in kinase inhibitors, contributing to both target engagement and pharmacokinetic optimization. Its integration into N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies rational design for enhanced bioactivity.
Mechanistic Contributions:
Synthetic Versatility:The 5-methyl position on benzodioxole allows functional group diversification. In the subject compound, a methylene spacer bridges the benzodioxole and pyrazolopyrimidine, enabling:
N-substitutions on the pyrazolo[3,4-d]pyrimidine scaffold dictate kinase selectivity, potency, and cellular efficacy. The N-(benzodioxol-5-ylmethyl) group exemplifies targeted optimization for specific oncokinases.
Position-Specific Effects:
Table 2: Impact of N-Substitution on Kinase Inhibitory Activity
Substitution Pattern | Kinase Target | Affinity Change | Cellular Effect |
---|---|---|---|
N1-phenyl; C4-NHCH₂-benzodioxole | Src | IC₅₀: 0.28 µM [2] | Medulloblastoma growth inhibition (78% at 25 µM) |
N1-cyclohexyl; C4-hydrazone-phenyl | EGFRT790M | IC₅₀: 0.236 µM [3] | Bax/Bcl-2 ratio ↑8.8-fold; S-phase arrest |
N1-H; C4-NH-(CH₂)₂N-morpholine | CDK2 | IC₅₀: 0.21 µM [7] | HepG2 apoptosis at 0.8 µM |
Strategic Design Principles:
The structural evolution of N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine thus epitomizes iterative medicinal chemistry optimization, where benzodioxole integration and N-substitution patterns converge to enhance kinase selectivity and anticancer efficacy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4